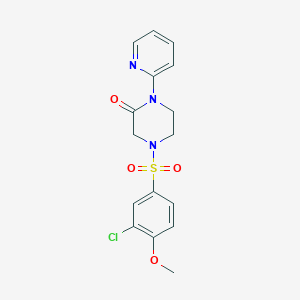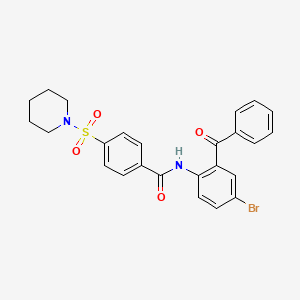
2,5-dichloro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxazoles are an important class of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . They have been the subject of research in medicinal chemistry over the past decades due to their synthetic availability, special chemical and biological properties, and widespread practical use .
Synthesis Analysis
Isoxazoles can be synthesized through a variety of reactions. Two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These transformations are sufficiently universal and are equally popular with synthetic chemists .Chemical Reactions Analysis
The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Aplicaciones Científicas De Investigación
Photodegradation and Environmental Impact
- Sulfamethoxazole, a compound structurally related to 2,5-dichloro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide, is photolabile in aqueous solutions, leading to various photoproducts including derivatives of benzenesulfonamide. This is significant in understanding the environmental impact and degradation pathways of similar compounds (Zhou & Moore, 1994).
Carbonic Anhydrase Inhibition for Medical Applications
- Isoxazole-containing benzenesulfonamides have shown potent inhibition of carbonic anhydrase II and VII, indicating potential applications in treating glaucoma and neuropathic pain (Altug et al., 2017).
Antimicrobial and Anti-HIV Activity
- Benzenesulfonamide derivatives, including those with isoxazole groups, have demonstrated notable antimicrobial and anti-HIV activities, suggesting their potential use in infectious disease treatments (Iqbal et al., 2006).
Photodynamic Therapy for Cancer Treatment
- New derivatives of benzenesulfonamide have been developed for photodynamic therapy applications, particularly in treating cancer. These compounds exhibit properties like high singlet oxygen quantum yield, which is crucial for effective photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Tautomerism Studies for Molecular Design
- Tautomerism in dichlorobenzenesulfonamide derivatives provides insights into molecular design, particularly for pharmaceutical applications. Understanding tautomeric forms can influence the design of more effective drug molecules (Beuchet et al., 1999).
Antitumor Activity
- Certain benzenesulfonamide derivatives have shown antitumor activity, indicating their potential as chemotherapeutic agents. The structure-activity relationships of these compounds are crucial for developing new cancer treatments (Sławiński & Brzozowski, 2006).
Enzyme Inhibition for Therapeutic Applications
- Benzenesulfonamide derivatives have been studied for their inhibitory effects on various enzymes. These studies are significant for developing new drugs targeting specific enzymatic pathways (Subashini et al., 2007).
Mecanismo De Acción
Direcciones Futuras
Isoxazoles continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research will likely continue to explore the synthesis of new isoxazole derivatives and their potential applications in medicinal chemistry .
Propiedades
IUPAC Name |
2,5-dichloro-N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O3S/c13-10-3-4-11(14)12(6-10)20(17,18)16-5-1-2-9-7-15-19-8-9/h3-4,6-8,16H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYLDEDTAAIYTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)NCCCC2=CON=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2886643.png)


![Spiro[1,3-dihydroindene-2,1'-cyclobutane]-1-amine;hydrochloride](/img/structure/B2886648.png)


![N-(4-methoxyphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)propanamide](/img/structure/B2886655.png)


![3-Bromo-5-methoxy-4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzaldehyde](/img/structure/B2886659.png)


![N-(4-acetylphenyl)-5-[(phenylthio)methyl]-2-furancarboxamide](/img/structure/B2886662.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide](/img/structure/B2886663.png)